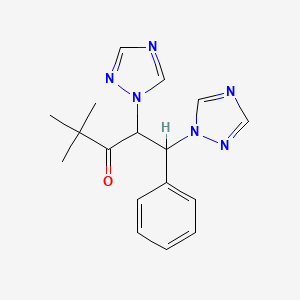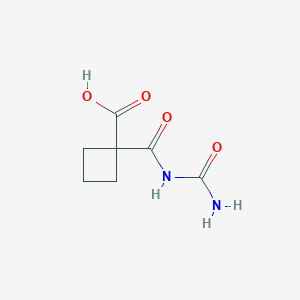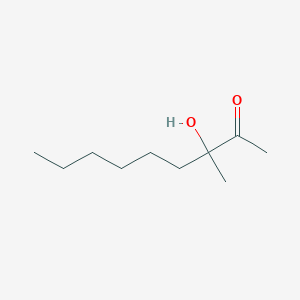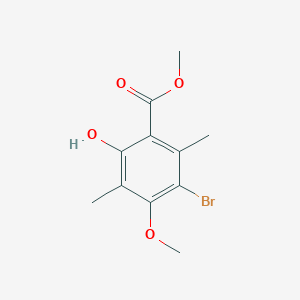![molecular formula C21H22N2O2 B14390597 3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline CAS No. 89707-17-5](/img/structure/B14390597.png)
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a morpholine ring, an ethoxy group, and a phenyl group attached to an isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where the isoquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the phenylisoquinoline intermediate reacts with ethyl bromide in the presence of a base like potassium carbonate.
Incorporation of Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the ethoxy intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or ethoxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline involves its interaction with specific molecular targets in the body. It may act as an inhibitor of enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also contains a morpholine ring and an ethoxy group but has a triazine core instead of an isoquinoline core.
2-(3-Methoxy-phenyl)-1-morpholin-4-yl-ethanethione: This compound features a morpholine ring and a methoxy group attached to a phenyl ring.
Uniqueness
3-[2-(Morpholin-4-yl)ethoxy]-1-phenylisoquinoline is unique due to its isoquinoline core, which imparts distinct biological activities and chemical properties compared to other morpholine derivatives. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
89707-17-5 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-[2-(1-phenylisoquinolin-3-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C21H22N2O2/c1-2-6-17(7-3-1)21-19-9-5-4-8-18(19)16-20(22-21)25-15-12-23-10-13-24-14-11-23/h1-9,16H,10-15H2 |
InChI-Schlüssel |
NJGURVPEFBQLAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea](/img/structure/B14390528.png)

![4-[2-(Thiophen-2-yl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14390538.png)

![N-[(Z)-(Dichloroamino)(phenyl)methylidene]benzamide](/img/structure/B14390551.png)

![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)


![{[3-(2-Methoxyacetamido)phenyl]azanediyl}di(ethane-2,1-diyl) diacetate](/img/structure/B14390587.png)
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)

